

Comprehensive Guide to Structural Confirmation of 2-Amino-N,N-Dimethylpentanamide Derivatives

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Compound of Interest

Compound Name: *2-amino-N,N-dimethylpentanamide*

Cat. No.: *B13432199*

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Executive Summary & Technical Context

2-Amino-N,N-dimethylpentanamide (often derived from Norvaline) represents a critical scaffold in the synthesis of peptide mimetics, neuroactive ligands, and specific amino-amide local anesthetics. Unlike simple primary amides, the N,N-dimethyl substitution introduces unique stereochemical and spectroscopic challenges—specifically restricted rotation around the amide bond and the lack of a strong UV chromophore.

This guide provides a rigorous comparative analysis of analytical methodologies for confirming this structure against its regioisomers (e.g., Leucine or Isoleucine dimethylamides) and determining its enantiomeric purity. We prioritize self-validating protocols that distinguish the target molecule from structurally similar impurities.

The Core Challenge: The Rotamer Effect

The steric bulk of the N,N-dimethyl group restricts rotation around the C–N amide bond, creating two distinct magnetic environments for the methyl groups. In NMR spectroscopy, this

manifests as magnetic non-equivalence, often mistaken for impurities by inexperienced analysts.

Comparative Analysis of Analytical Methodologies

The following table objectively compares the primary techniques for structural confirmation, highlighting their specific utility for N,N-dimethylated amino amides.

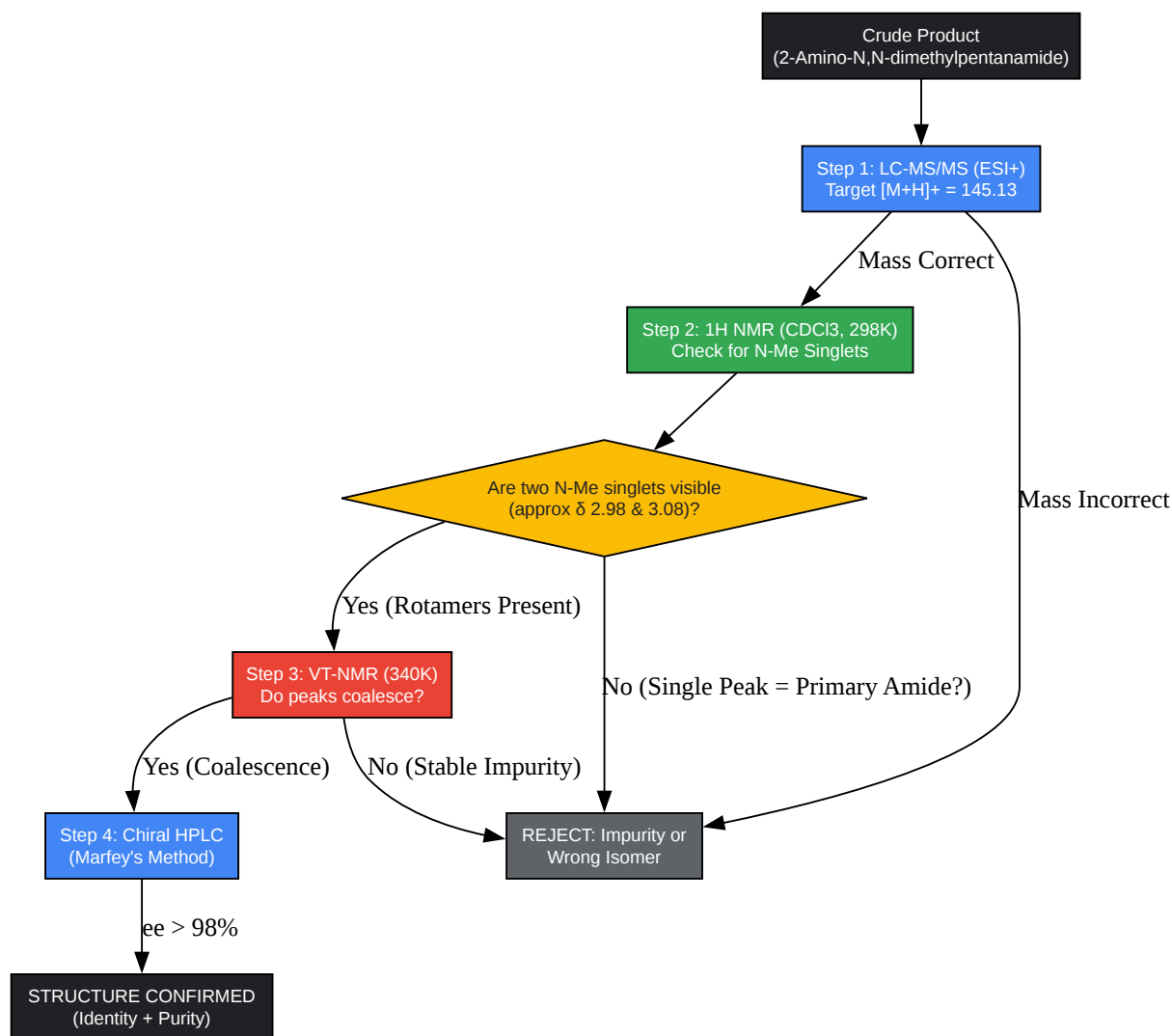
Methodology	Specificity for Target	Detection Limit	Key Advantage	Primary Limitation
1H NMR (600 MHz)	High	~10 μ M	Definitively identifies rotamers via distinct N-Me singlets.	Requires mg-scale sample; signals may overlap in complex mixtures.
Variable Temp (VT) NMR	Very High	~10 μ M	Gold Standard: Confirms amide structure by coalescing N-Me signals at high temp.	Time-consuming; requires specialized probe setup.
LC-MS/MS (ESI+)	Medium	< 1 nM	High sensitivity for trace analysis; confirms MW (144.2 Da).	Cannot easily distinguish regioisomers (e.g., Norvaline vs. Leucine derivatives).
Chiral HPLC (UV/CAD)	High	~1 μ M	Essential for determining Enantiomeric Excess (ee%).	Requires derivatization (e.g., FDAA) due to weak UV absorbance.

Expert Insight: Why VT-NMR is Non-Negotiable

While MS confirms molecular weight, it fails to distinguish **2-amino-N,N-dimethylpentanamide** from its isomers like 2-amino-N,N,3-trimethylbutanamide. Variable Temperature NMR is the only self-validating method: heating the sample to 340K increases the rotation rate, causing the two distinct N-methyl singlets to merge into one. If the peaks do not coalesce, the structure is likely incorrect or an impurity is present.

Structural Confirmation Workflow

The following diagram outlines the logical decision tree for confirming the identity and purity of the target derivative.



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Figure 1: Analytical decision matrix for validating N,N-dimethyl amide derivatives. Note the critical VT-NMR step to rule out static impurities.

Detailed Experimental Protocols

Protocol A: High-Resolution ^1H NMR Characterization

Objective: To confirm the carbon backbone and the magnetic non-equivalence of the dimethyl amide group.

Reagents:

- Deuterated Chloroform (CDCl_3) or DMSO- d_6 (99.9% D).
- Internal Standard: TMS (Tetramethylsilane).

Procedure:

- Dissolve 5–10 mg of the sample in 0.6 mL of CDCl_3 .
- Acquire a standard ^1H spectrum (minimum 16 scans) at 298 K.
- Critical Checkpoint: Observe the amide methyl region (2.9–3.2 ppm).
 - Expected Result: Two distinct singlets (integration 3H each) typically around 2.98 and 3.08 ppm.^[1]
 - Backbone Signals: A triplet at 4.40 (alpha-proton) and a multiplet/triplet for the terminal methyl (~0.9).
- Validation (VT-NMR):

- Heat the probe to 323 K, then 343 K.
- Monitor the two singlets. They should broaden and eventually merge (coalesce) into a single singlet (6H) as the rotation barrier is overcome.

Data Interpretation:

“

"The observation of dual singlets at room temperature that coalesce upon heating is the definitive structural fingerprint of a tertiary amide." — Application Note 1

Protocol B: Enantiomeric Purity via Marfey's Method

Objective: Since the 2-amino group is chiral, quantifying the L- vs. D-isomer ratio is essential. Direct UV detection is poor; derivatization is required.

Reagents:

- FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) - "Marfey's Reagent".
- 1M
- , 1M
- .

Procedure:

- Derivatization: Mix 50 μ L of sample (50 mM) with 100 μ L of 1% FDAA in acetone and 20 μ L of 1M
- .
- Incubate at 40°C for 1 hour.

- Quench with 20 μ L of 1M
 . Dilute with acetonitrile.[2]
- Analysis: Inject onto a C18 Reverse Phase column (e.g., Phenomenex Luna C18).
 - Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[2]
 - Detection: UV at 340 nm (strong absorption from the dinitrophenyl group).
- Comparison: Compare retention times against authentic L- and D- standards derivatized identically. The diastereomers formed will separate on a standard achiral column.

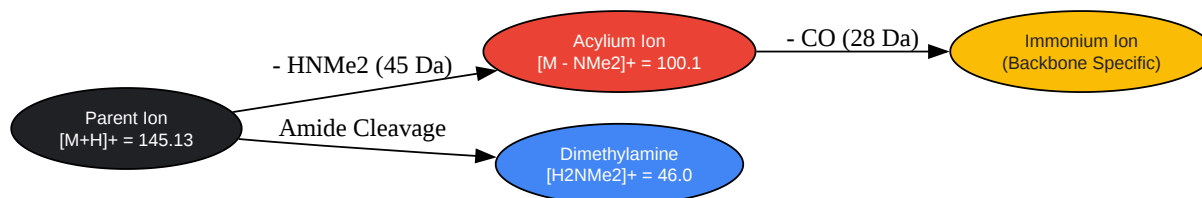
Supporting Data: Fragmentation & Spectral Characteristics[3]

Mass Spectrometry (ESI-MS/MS)

In positive electrospray ionization (ESI+), the molecule forms a stable ion.

- Parent Ion:
 145.13 (Calculated for
).
- Key Fragments (MS2):
 - 100.1: Loss of dimethylamine (, neutral loss of 45 Da). This confirms the amide headgroup.
 - 72.0: Immonium ion characteristic of the valine/norvaline backbone structure.
 - 46.0: Dimethylammonium ion

Graphviz: MS Fragmentation Pathway



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Figure 2: Proposed ESI-MS/MS fragmentation pathway for structural verification.

References

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- [2. Amino Acid Analysis Methods - Creative Proteomics \[creative-proteomics.com\]](#)
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